Boc-Ser(Bzl)-OH·DCHA is a derivative of the naturally occurring amino acid L-serine. It contains several modifications:
This compound is a valuable building block for scientists synthesizing peptides in a lab setting [, ]. Peptides are chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.
Boc-Ser(Bzl)-OH·DCHA has a complex molecular structure containing several functional groups:
The tert-butyl group in the Boc protection and the dicyclohexylamine salt contribute to the overall size and lipophilicity (fat-loving character) of the molecule [].
A key reaction for Boc-Ser(Bzl)-OH·DCHA is its incorporation into peptides. The Boc group can be selectively removed under acidic conditions, revealing a reactive amino group ready to form a peptide bond with another amino acid [].
The benzyl protecting group on the side chain can also be removed under different conditions to expose the hydroxyl group, allowing for further modifications if needed during peptide synthesis [].
Specific data on melting point, boiling point, and solubility of Boc-Ser(Bzl)-OH·DCHA may not be readily available due to its commercial availability as a salt.
However, the compound is likely a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [, ].
Boc-Ser(Bzl)-OH·DCHA itself doesn't have a known mechanism of action as it's a building block for other molecules.
Its significance lies in its role as a protected amino acid derivative. Once incorporated into a peptide, the peptide itself might have a specific mechanism of action depending on its amino acid sequence and structure.
Organic solvents used in conjunction with Boc-Ser(Bzl)-OH·DCHA often have flammability and health hazards. Always refer to the safety data sheet (SDS) for specific handling procedures.